(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazinylidene group, a nitrophenyl group, and a pyrazolone ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2,6-dichloro-4-nitrophenylhydrazine with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals with therapeutic potential.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound with applications in high-resolution spectroscopy and chemical transformations.
Uniqueness
(4Z)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups and potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C16H11Cl2N5O3 |
---|---|
Molecular Weight |
392.2g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-14(16(24)22(21-9)10-5-3-2-4-6-10)19-20-15-12(17)7-11(23(25)26)8-13(15)18/h2-8,21H,1H3 |
InChI Key |
CRHNWGFSYBXIAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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